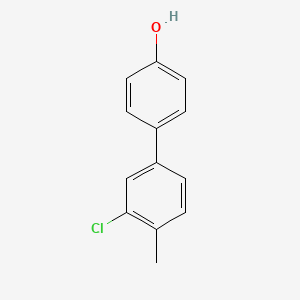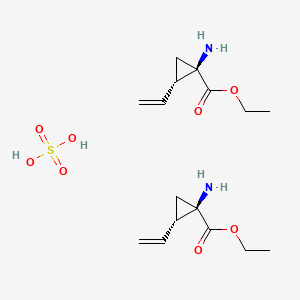
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopropane ring with an amino and vinyl group, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amino and vinyl groups. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropane ring, often using diazo compounds and transition metal catalysts.
Amination: Introduction of the amino group can be achieved through nucleophilic substitution or reductive amination.
Vinylation: The vinyl group is typically introduced via a Heck reaction or similar coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The amino group can be reduced to form primary amines or other reduced products.
Substitution: Both the amino and vinyl groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction of the amino group may produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate involves its interaction with specific molecular targets. The amino and vinyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-ethyl 1-amino-2-cyclopropanecarboxylate: Lacks the vinyl group, making it less reactive in certain chemical reactions.
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate: Similar structure but without the hemisulfate group, affecting its solubility and stability.
Uniqueness
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate stands out due to its combination of functional groups and chiral nature. The presence of the hemisulfate group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
1173807-85-6 |
|---|---|
Formule moléculaire |
C8H15NO6S |
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;sulfuric acid |
InChI |
InChI=1S/C8H13NO2.H2O4S/c1-3-6-5-8(6,9)7(10)11-4-2;1-5(2,3)4/h3,6H,1,4-5,9H2,2H3;(H2,1,2,3,4)/t6-,8-;/m1./s1 |
Clé InChI |
IRSDSHMMOLKACP-CIRBGYJCSA-N |
SMILES |
CCOC(=O)C1(CC1C=C)N.CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O |
SMILES isomérique |
CCOC(=O)[C@]1(C[C@H]1C=C)N.OS(=O)(=O)O |
SMILES canonique |
CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O |
Key on ui other cas no. |
1173807-85-6 |
Pictogrammes |
Flammable; Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


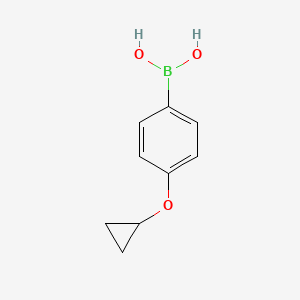
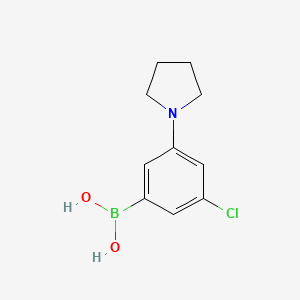
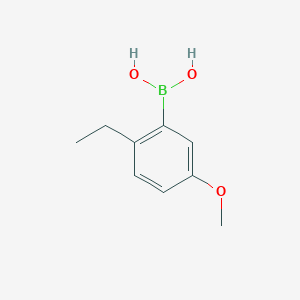
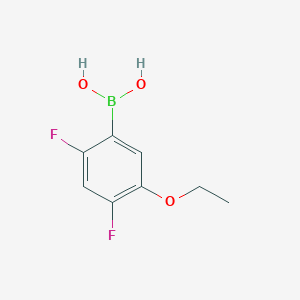
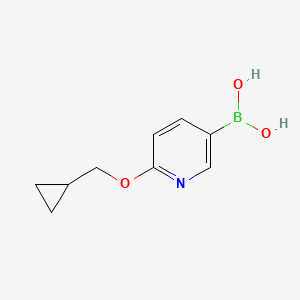
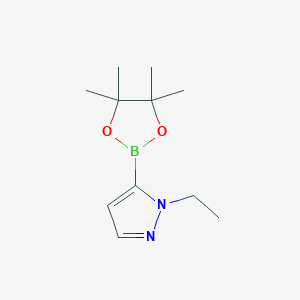
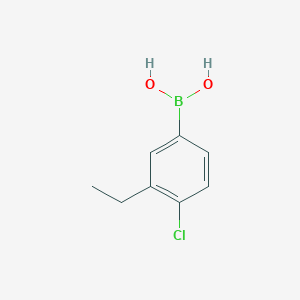
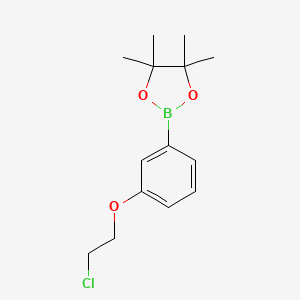
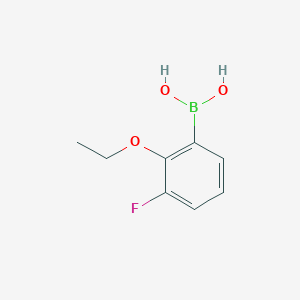
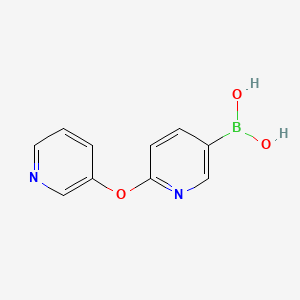
![4,6-Difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1422126.png)
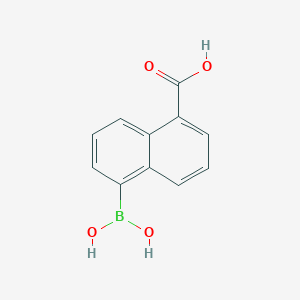
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1422133.png)
